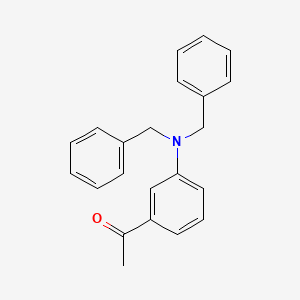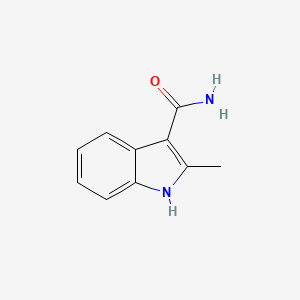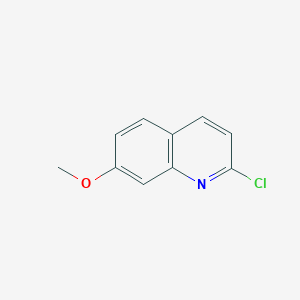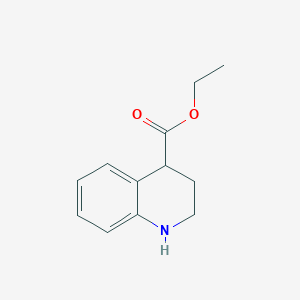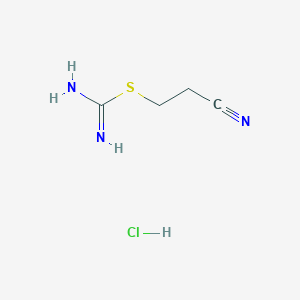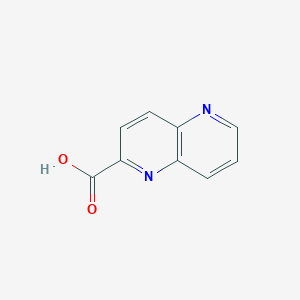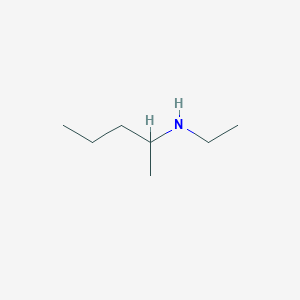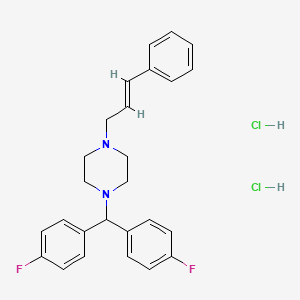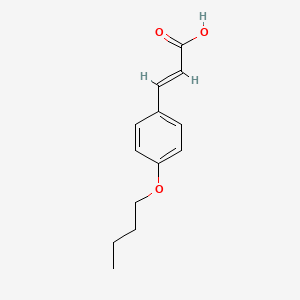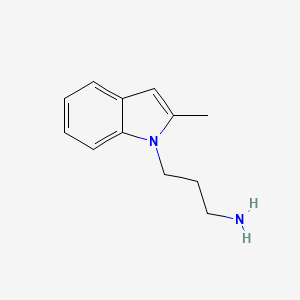
3-(2-Methyl-indol-1-yl)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Proteomics Research
- Field: Proteomics
- Application: “3-(2-Methyl-indol-1-yl)-propylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method & Technical Details: The specific methods of application in proteomics research are not provided in the available resources .
- Results & Outcomes: The outcomes of its use in proteomics research are not specified in the available resources .
-
Pharmaco-Chemistry
- Field: Pharmaco-Chemistry
- Application: Indomethacin dimers, which could potentially be synthesized from compounds like “3-(2-Methyl-indol-1-yl)-propylamine”, have been studied for their biological activity on heart failure .
- Method & Technical Details: The dimers were prepared from indomethacin and characterized by NMR spectroscopic methods . The biological activity produced by the dimers was evaluated using a biological model .
- Results & Outcomes: The results indicate that the protocols used for the synthesis of indomethacin dimers do not require special conditions to give a good yield . The data showed that indomethacin dimers decrease heart failure .
-
Gene Editing
- Field: Gene Editing
- Application: “3-(2-Methyl-indol-1-yl)-propylamine” is used in gene editing research . Gene editing is a group of technologies that give scientists the ability to change an organism’s DNA .
- Method & Technical Details: The specific methods of application in gene editing research are not provided in the available resources .
- Results & Outcomes: The outcomes of its use in gene editing research are not specified in the available resources .
-
Proteomics Research
- Field: Proteomics
- Application: “3-(2-Methyl-indol-1-yl)-propan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method & Technical Details: The specific methods of application in proteomics research are not provided in the available resources .
- Results & Outcomes: The outcomes of its use in proteomics research are not specified in the available resources .
-
Gene Editing
- Field: Gene Editing
- Application: “3-(2-Methyl-indol-1-yl)-propylamine” is used in gene editing research . Gene editing is a group of technologies that give scientists the ability to change an organism’s DNA .
- Method & Technical Details: The specific methods of application in gene editing research are not provided in the available resources .
- Results & Outcomes: The outcomes of its use in gene editing research are not specified in the available resources .
-
Proteomics Research
- Field: Proteomics
- Application: “3-(2-Methyl-indol-1-yl)-propan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method & Technical Details: The specific methods of application in proteomics research are not provided in the available resources .
- Results & Outcomes: The outcomes of its use in proteomics research are not specified in the available resources .
Eigenschaften
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWTLDIAFCSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-indol-1-yl)-propylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

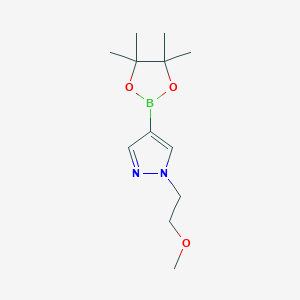
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)
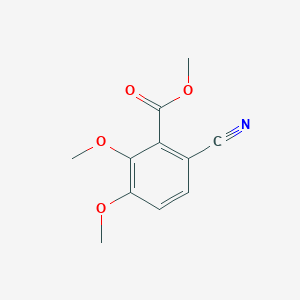
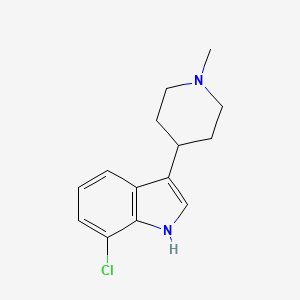
![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
